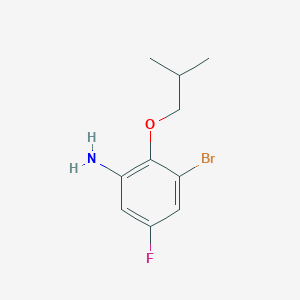

3-Bromo-5-fluoro-2-(2-methylpropoxy)aniline

Description

3-Bromo-5-fluoro-2-(2-methylpropoxy)aniline is a substituted aniline derivative with a bromine atom at position 3, a fluorine atom at position 5, and a 2-methylpropoxy group at position 2 of the aromatic ring. Its molecular formula is C₁₀H₁₂BrFNO, and it has a molecular weight of 276.11 g/mol.

Properties

IUPAC Name |

3-bromo-5-fluoro-2-(2-methylpropoxy)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrFNO/c1-6(2)5-14-10-8(11)3-7(12)4-9(10)13/h3-4,6H,5,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGIOYMNMSRCGCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=C(C=C(C=C1Br)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-fluoro-2-(2-methylpropoxy)aniline typically involves multiple steps. One common method is the nucleophilic aromatic substitution reaction. The process begins with the preparation of the starting material, 3-bromo-5-fluoroaniline. This compound is then reacted with 2-methylpropyl bromide in the presence of a base such as potassium carbonate to introduce the 2-methylpropoxy group.

Industrial Production Methods

In an industrial setting, the production of 3-Bromo-5-fluoro-2-(2-methylpropoxy)aniline may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-fluoro-2-(2-methylpropoxy)aniline can undergo various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the bromine or fluorine atoms.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed to oxidize the compound.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy derivatives, while oxidation with potassium permanganate can produce carboxylic acid derivatives.

Scientific Research Applications

3-Bromo-5-fluoro-2-(2-methylpropoxy)aniline has several scientific research applications, including:

Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Material Science: The compound can be utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Biological Studies: Researchers can use the compound to study its effects on biological systems and its potential as a bioactive molecule.

Mechanism of Action

The mechanism of action of 3-Bromo-5-fluoro-2-(2-methylpropoxy)aniline involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The positions of substituents on the aromatic ring critically affect reactivity and applications. Below is a comparative analysis with key analogues:

Table 1: Structural and Electronic Comparison

Key Observations:

- Steric Effects : The 2-methylpropoxy group in the target compound increases steric hindrance compared to smaller substituents (e.g., -OH in 5-bromo-2-hydroxybenzyl alcohol) . This may reduce reactivity in nucleophilic substitutions but enhance selectivity in catalytic reactions.

- Electron-Withdrawing Groups : Fluorine and bromine atoms in meta and para positions (e.g., 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline) amplify electron withdrawal, making the compound less reactive toward electrophilic substitution compared to the target compound’s ortho-alkoxy group .

- Lipophilicity : The trifluoromethyl group in analogues (e.g., 2-Bromo-5-(trifluoromethyl)aniline) increases hydrophobicity, whereas the 2-methylpropoxy group in the target compound balances lipophilicity and solubility .

Comparative Reactivity:

Biological Activity

3-Bromo-5-fluoro-2-(2-methylpropoxy)aniline is a chemical compound with significant biological activity, particularly in pharmacological applications. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

- Molecular Formula : C₉H₁₃BrFNO

- Molecular Weight : 232.11 g/mol

- CAS Number : 875664-44-1

The compound features a substituted aniline ring, which allows it to participate in various chemical reactions, making it a versatile intermediate in organic synthesis. The presence of bromine and fluorine atoms, along with the methoxy group, contributes to its unique chemical properties.

The biological activity of 3-Bromo-5-fluoro-2-(2-methylpropoxy)aniline is primarily attributed to its interaction with specific molecular targets and pathways:

- Enzyme Interaction : The compound can bind to various enzymes or receptors, altering their activity. It has been shown to act as both an inhibitor and an activator depending on the context of the interaction.

- Cell Signaling Pathways : It influences cell signaling pathways and gene expression, potentially modulating the activity of transcription factors, which leads to changes in gene expression profiles.

- Biochemical Pathways : The compound participates in nucleophilic substitution reactions and free radical bromination, affecting various biochemical pathways.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit effectiveness against various bacterial strains. This antimicrobial property highlights its potential for developing new antibiotics or treatments for bacterial infections.

Anticancer Activity

Studies have suggested that this compound may possess anticancer properties. For instance, certain analogs have demonstrated cytotoxic effects on cancer cell lines, indicating potential as a therapeutic agent in oncology.

Study 1: Anticancer Properties

A study investigated the effects of this compound on human cancer cell lines. The results showed that treatment with this compound resulted in significant reductions in cell viability, with IC50 values indicating potent activity against specific cancer types.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.4 | Induction of apoptosis through mitochondrial pathways |

| HeLa (Cervical) | 15.8 | Inhibition of cell proliferation via cell cycle arrest |

This study underscores the compound's potential as a lead candidate for further development in cancer therapy.

Case Studies and Research Findings

- Anticancer Research : A recent study published in Cancer Research highlighted that 3-Bromo-5-fluoro-2-(2-methylpropoxy)aniline analogs showed promising results against various cancer cell lines, demonstrating a mechanism involving apoptosis induction through mitochondrial pathways.

- Antimicrobial Studies : Another research paper reported that the compound exhibited significant antibacterial activity against Gram-positive bacteria, suggesting its potential use in antibiotic development.

- Toxicity Assessments : Toxicological studies indicated that while the compound shows therapeutic promise, its safety profile needs careful evaluation due to potential cytotoxic effects at higher concentrations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.